Methyl 3-biphenyl-4-yl-3-oxopropanoate
Description
Significance of β-Keto Esters as Versatile Synthons in Organic Chemistry
β-Keto esters are organic compounds characterized by a ketone functional group located on the carbon atom beta (β) to an ester group. This unique structural arrangement makes them exceptionally valuable as synthetic intermediates, or synthons, in organic chemistry. researchgate.net Their utility stems from the presence of multiple reactive sites within the molecule, which allows for a wide range of chemical transformations. researchgate.net
The protons on the α-carbon (the carbon between the two carbonyl groups) are particularly acidic, facilitating the formation of a resonance-stabilized enolate ion. This enolate is a potent nucleophile, enabling reactions such as the acetoacetic ester synthesis, where alkyl halides are used to form new carbon-carbon bonds. researchgate.net The dual carbonyl groups provide electrophilic centers, making β-keto esters valuable building blocks for creating a variety of molecular systems. researchgate.net Their ability to undergo reactions like alkylation, hydrolysis, and decarboxylation allows chemists to construct more complex molecular frameworks.
Overview of Aromatic β-Keto Esters: Structural Features and Synthetic Relevance
Aromatic β-keto esters are a sub-class of β-keto esters where one of the carbonyl groups is attached to an aromatic ring. This feature imparts specific properties and synthetic applications. The synthesis of these compounds can be achieved through several methods, most notably the Claisen condensation. organic-chemistry.org The "crossed" Claisen condensation is particularly useful, involving the reaction between an enolizable ester and a non-enolizable aromatic ester. organic-chemistry.orgallen.in
More modern techniques have also been developed, such as a carbonylative cross-coupling reaction of alkyl iodides with arylboronic acids in the presence of a palladium catalyst, which efficiently produces aromatic β-keto esters. rsc.org These compounds are crucial intermediates in the synthesis of various biologically active molecules and heterocyclic compounds, such as quinoline (B57606) derivatives. acs.org The aromatic moiety influences the electronic properties and reactivity of the molecule and is often a key structural component in pharmaceuticals and advanced materials. acs.orgmdpi.com
Positioning of Methyl 3-biphenyl-4-yl-3-oxopropanoate within Advanced β-Keto Ester Chemistry Research
This compound is an aromatic β-keto ester distinguished by its biphenyl (B1667301) group attached to the keto-carbonyl carbon. The biphenyl scaffold is a significant structural moiety in many pharmacologically active compounds, liquid crystals, and fluorescent layers in organic light-emitting diodes (OLEDs). arabjchem.orgajgreenchem.com Biphenyl derivatives are known to be versatile platforms in medicinal chemistry, with applications as anti-inflammatory, anti-proliferative, and anti-diabetic agents, among others. ajgreenchem.com
Therefore, this compound is not merely a simple β-keto ester but an advanced synthetic intermediate. It serves as a precursor for introducing the valuable biphenyl group into larger, more complex molecules. Its synthesis would likely employ a crossed Claisen condensation or a modern cross-coupling strategy like the carbonylative Suzuki-Miyaura coupling. organic-chemistry.orgrsc.org The reactivity of this compound is channeled toward the creation of sophisticated final products that leverage the unique chemical and physical properties conferred by the biphenyl system, positioning it at the intersection of classic organic synthesis and modern drug discovery and materials science. arabjchem.orgrsc.org
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | methyl 3-([1,1'-biphenyl]-4-yl)-3-oxopropanoate |
| Synonyms | 3-Biphenyl-4-yl-3-oxo-propionic acid methyl ester; Methyl β-oxo[1,1′-biphenyl]-4-propanoate; Methyl (4-phenylbenzoyl)acetate cymitquimica.com |
| CAS Number | 56216-10-5 scbt.com |
| Molecular Formula | C₁₆H₁₄O₃ scbt.com |
| Molecular Weight | 254.28 g/mol scbt.com |
| Physical State | Solid fluorochem.co.uk |
Table 2: Key Synthetic Methodologies for Aromatic β-Keto Esters
| Synthesis Method | Description | Reactants Example |
| Crossed Claisen Condensation | A base-catalyzed condensation between two different esters. It is most effective when one ester has no α-hydrogens (e.g., an aromatic ester) to prevent a mixture of products. organic-chemistry.org | Aromatic ester (non-enolizable) + Aliphatic ester (enolizable) |
| Carbonylative Suzuki–Miyaura Coupling | A palladium-catalyzed carbonylative cross-coupling reaction. This modern method couples α-iodo esters with arylboronic acids under a carbon monoxide atmosphere. rsc.org | α-Iodo ester + Arylboronic acid |
| Reaction with Amines | Aromatic β-keto esters can react with aromatic amines to serve as precursors for heterocyclic compounds. acs.org | β-Keto Ester + Aromatic Amine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-oxo-3-(4-phenylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-16(18)11-15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIZFWZJRSSQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373490 | |
| Record name | methyl 3-oxo-3-(4-phenylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56216-10-5 | |
| Record name | Methyl β-oxo[1,1′-biphenyl]-4-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56216-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-oxo-3-(4-phenylphenyl)propanoate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70373490 | |
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| Record name | 56216-10-5 | |
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Synthetic Methodologies for Methyl 3 Biphenyl 4 Yl 3 Oxopropanoate and Analogous Biphenyl Containing β Keto Esters
Direct Synthesis Approaches
Direct synthesis approaches are centered on the formation of the β-keto ester functional group. These methods are fundamental in organic synthesis and have been adapted for the preparation of complex molecules.
While esterification is a common method for synthesizing simple esters from carboxylic acids and alcohols, the direct synthesis of β-keto esters through the esterification of a corresponding β-keto acid is generally not a preferred route. This is primarily due to the inherent instability of β-keto acids, which are prone to rapid decarboxylation upon heating. rsc.org
A more relevant and widely applied esterification-related strategy is transesterification . rsc.org This process involves converting an existing, often simpler, β-keto ester (like methyl acetoacetate (B1235776) or ethyl acetoacetate) into a different ester by reacting it with a desired alcohol in the presence of a catalyst. rsc.orgresearchgate.net This method is valuable for modifying the ester group of a pre-formed β-keto ester but does not construct the carbon skeleton of the molecule. rsc.org A variety of catalysts, including protic acids, Lewis acids, enzymes, and organic bases, can be employed to facilitate the reaction under mild conditions. rsc.orggoogle.com For instance, Boric acid has been shown to be an environmentally benign and effective catalyst for the transesterification of ethyl acetoacetate with various primary and secondary alcohols. nih.gov
| Catalyst Type | Examples | Key Features |
| Lewis Acids | BF₃·OEt₂, TiCl₄ | Efficient and selective for β-keto esters. researchgate.netorgsyn.org |
| Enzymes | Candida antarctica lipase (B570770) B (CALB) | High chemo- and stereoselectivity, mild, solvent-free conditions. google.comgoogle.com |
| Protic Acids | Boric Acid | Environmentally friendly, effective for various alcohols. nih.gov |
| Organic Bases | 4-DMAP | Can lead to unexpected C-allylation with certain substrates. rsc.org |
This table summarizes different catalyst types used in the transesterification of β-keto esters.
The Claisen condensation is a cornerstone reaction for the formation of β-keto esters and represents a primary method for constructing the carbon backbone of compounds like methyl 3-biphenyl-4-yl-3-oxopropanoate. libretexts.org This reaction involves the base-mediated condensation of two ester molecules, where one acts as a nucleophile (after deprotonation at the α-carbon) and the other as an electrophile. libretexts.orgambeed.com The product is a β-keto ester, formed through the creation of a new carbon-carbon bond. jove.com
In a Crossed Claisen Condensation , two different esters are used. libretexts.org To synthesize this compound, this would typically involve the reaction of methyl 4-biphenylcarboxylate with methyl acetate. A strong base, such as sodium ethoxide or sodium hydride, is required to generate the enolate of methyl acetate, which then attacks the carbonyl group of methyl 4-biphenylcarboxylate. ambeed.com A key consideration in crossed Claisen reactions is to use one ester that lacks α-hydrogens (like methyl 4-biphenylcarboxylate) to prevent self-condensation and ensure a higher yield of the desired product. libretexts.org
A related intramolecular version of this reaction, the Dieckmann Condensation , is used for synthesizing cyclic β-keto esters from diesters. libretexts.org
The general mechanism for the Claisen Condensation proceeds through the following key steps:
Enolate formation : A strong base removes an α-proton from an ester molecule. libretexts.org
Nucleophilic attack : The resulting enolate ion attacks the carbonyl carbon of a second ester molecule. libretexts.org
Removal of leaving group : The tetrahedral intermediate collapses, expelling an alkoxide leaving group to form the β-keto ester. libretexts.org
An effective and versatile strategy for synthesizing β-keto esters involves the acylation of malonic acid derivatives. While the prompt specifies methyl 3-chloro-3-oxopropionate, a more common and well-documented approach utilizes Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a precursor. orgsyn.orgrsc.orgresearchgate.net This method provides a high-yielding route to the target compounds.
The synthesis proceeds in two main steps:
Acylation of Meldrum's Acid : Meldrum's acid is first acylated with an appropriate acid chloride, such as 4-biphenylcarbonyl chloride. This reaction is typically carried out in the presence of a base like pyridine. cdnsciencepub.com
Alcoholysis : The resulting acyl Meldrum's acid intermediate is then heated with an alcohol, such as methanol. orgsyn.org This step opens the ring and results in the formation of the desired methyl β-keto ester, along with the elimination of acetone (B3395972) and carbon dioxide. orgsyn.org
This methodology is broadly applicable and can be adapted for various carboxylic acids and alcohols to produce a wide range of β-keto esters. rsc.orgmdpi.com For instance, fatty β-ketoesters have been synthesized from fatty acids and Meldrum's acid using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgresearchgate.netmdpi.com
Biphenyl (B1667301) Moiety Integration Strategies
These strategies focus on constructing the biphenyl ring system, either before or during the synthesis of the β-keto ester.
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the synthesis of biphenyls. gre.ac.ukmdpi.com This reaction forms a carbon-carbon bond between an aryl halide (or triflate) and an arylboronic acid (or its ester). gre.ac.uk
To synthesize a precursor for this compound, one could couple 4-bromobenzoic acid (or its methyl ester) with phenylboronic acid. This would form 4-biphenylcarboxylic acid (or its methyl ester), which can then be converted into the target β-keto ester using methods described in section 2.1. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst System (Example) | Product |
| 4-Bromobenzoate derivative | Phenylboronic acid | Pd(OAc)₂, Ligand (e.g., SPhos), Base (e.g., K₃PO₄) | Biphenyl-4-carboxylate derivative |
| 4-Iodobenzoyl chloride | Phenylboronic acid | Pd(OAc)₂ | 4-Biphenyl phenyl ketone |
| Aryl bromide | α-Keto ester enolate | Pd₂(dba)₃, PᵗBu₃ | β-Aryl α-keto ester |
This table illustrates examples of palladium-catalyzed reactions for forming biphenyl structures or for direct arylation of keto esters.
Another relevant palladium-catalyzed reaction is the direct α-arylation of keto esters . organic-chemistry.org This approach can be used to introduce an aryl group at the β-position of an α-keto ester. nih.govnih.gov A catalyst system derived from Pd₂(dba)₃ and PᵗBu₃ has been successfully used for the coupling of α-keto ester enolates with aryl bromides, providing access to a range of β-aryl α-keto esters. nih.govnih.gov
An alternative synthetic route begins with a pre-formed biphenyl molecule. The β-keto ester functionality is then introduced through a series of reactions. A common and effective method for acylating aromatic rings is the Friedel-Crafts acylation . organic-chemistry.org
A plausible sequence for synthesizing this compound using this strategy would be:
Friedel-Crafts Acylation : Biphenyl is reacted with an acylating agent like chloroacetyl chloride or bromoacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This introduces a halomethyl ketone group onto the 4-position of the biphenyl ring, forming 2-chloro-1-(biphenyl-4-yl)ethan-1-one or its bromo-analogue.
Nucleophilic Substitution : The resulting α-halo ketone can then be reacted with a cyanide source (e.g., NaCN) to form a β-ketonitrile.
Hydrolysis and Esterification : The β-ketonitrile is subsequently hydrolyzed under acidic conditions in the presence of methanol. This process, known as the Pinner reaction or a related hydrolysis/esterification sequence, converts the nitrile group into the desired methyl ester, yielding the final product, this compound.
This stepwise functionalization allows for the regioselective introduction of the required side chain onto the biphenyl scaffold.
Stereoselective and Asymmetric Synthesis of Chiral Derivatives
The synthesis of chiral molecules from prochiral precursors like this compound is a significant area of research, primarily driven by the demand for enantiomerically pure compounds in pharmacology and materials science. Asymmetric synthesis aims to create a specific stereoisomer, and for derivatives of β-keto esters, this often involves transformations at the ketone or the adjacent α-carbon.
The conversion of the prochiral ketone in β-keto esters to a chiral secondary alcohol is a common and powerful transformation. This enantioselective reduction yields chiral β-hydroxy esters, which are valuable building blocks in organic synthesis.
One of the most effective methods for this transformation is catalytic asymmetric hydrogenation. Transition metal catalysts, particularly those based on ruthenium complexed with chiral ligands, are widely used. The 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) ligand is a hallmark in this field. Highly enantioselective reductions of β-keto esters can be achieved using a BINAP-Ru catalyst under hydrogen pressure, yielding the corresponding β-hydroxy esters with high enantiomeric excess (ee). psu.edu
Biocatalysis offers a green alternative to metal-based catalysts. Enzymes and whole-cell systems, such as baker's yeast (Saccharomyces cerevisiae), contain a variety of oxido-reductases capable of reducing ketones. researchgate.net These biocatalytic reductions can produce chiral alcohols from a wide range of ketonic substrates with moderate to high enantioselectivity. researchgate.net The stereochemical outcome of these reactions can sometimes be predicted based on the substrate structure, following established models like Prelog's rule.
| Reduction Method | Catalyst/Reagent | Product Type | Key Features |
| Asymmetric Hydrogenation | BINAP-Ru Complex | Chiral β-Hydroxy Ester | High enantioselectivity, applicable to various β-keto esters. psu.edu |
| Biocatalytic Reduction | Baker's Yeast (Saccharomyces cerevisiae) | Chiral β-Hydroxy Ester | Green methodology, utilizes cellular enzymes, can provide high ee. researchgate.net |
The development of efficient chiral catalysts is central to modern asymmetric synthesis. For biphenyl-containing compounds, axially chiral ligands and catalysts are particularly relevant. The inherent chirality of these molecules arises from restricted rotation around the biphenyl C-C single bond, a phenomenon known as atropisomerism.
Ligands such as [1,1'-binaphthyl]-2,2'-diol (BINOL) and 1,1'-spirobiindane-7,7'-diol (SPINOL) are foundational scaffolds for a vast number of chiral ligands and catalysts. chemrxiv.org These scaffolds can be modified to fine-tune their steric and electronic properties, which in turn influences the reactivity and enantioselectivity of the catalytic process. chemrxiv.org For instance, derivatives of these diols can be used to create chiral phosphoramidite (B1245037) ligands for palladium-catalyzed reactions or chiral phosphoric acids for organocatalysis. nih.gov
The effectiveness of a chiral catalyst is often substrate-dependent, meaning that slight changes in the catalyst's structure can lead to significant variations in the reaction's outcome. chemrxiv.org This has led to the development of diverse and adjustable ligand libraries to screen for optimal performance in specific reactions, such as the synthesis of complex biphenyl derivatives. chemrxiv.orgnih.gov
| Catalyst/Ligand Family | Core Structure | Typical Applications in Asymmetric Synthesis |
| BINAP | 2,2'-bis(diarylphosphino)-1,1'-binaphthyl | Asymmetric hydrogenation, allylic alkylation. rsc.org |
| BINOL | [1,1'-Biphenyl]-2,2'-diol | Lewis acid catalysis, Brønsted acid catalysis. nih.govacs.org |
| SPINOL | 1,1'-Spirobiindane-7,7'-diol | Chiral phosphoric acid catalysis, metal-catalyzed reactions. chemrxiv.orgnih.gov |
Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. This approach avoids the use of potentially toxic and expensive heavy metals and often operates under mild reaction conditions.
For transformations involving β-keto esters, bifunctional organocatalysts have shown great promise. These catalysts possess both a Brønsted acid and a Brønsted base site (or a hydrogen-bond donor site) within the same molecule. For example, guanidine-bisurea catalysts have been successfully used in the asymmetric α-amination of β-keto esters. beilstein-journals.org In a proposed mechanism, the guanidine (B92328) moiety acts as a Brønsted base to deprotonate the β-keto ester, forming a chiral enolate, while the urea (B33335) groups activate the electrophile through hydrogen bonding, guiding its approach to achieve high enantioselectivity. beilstein-journals.org
Chiral phosphoric acids (CPAs), often derived from axially chiral scaffolds like BINOL or newly developed BIPOL (biphenyl-based diols), are another major class of organocatalysts. nih.govrsc.org They have been employed in a wide array of enantioselective reactions, including Friedel-Crafts reactions and Mannich-type reactions. acs.orgrsc.org These catalysts function as chiral Brønsted acids, activating electrophiles and creating a well-defined chiral environment for the reaction to occur, leading to products with high yields and enantioselectivities. rsc.org
| Organocatalyst Type | Example | Application for β-Keto Esters & Analogs | Enantioselectivity (ee) |
| Bifunctional Catalysts | Guanidine-bisurea | Asymmetric α-amination | Up to 94% beilstein-journals.org |
| Chiral Phosphoric Acids (CPA) | BINOL- or BIPOL-derived | Aza-Friedel–Crafts arylation | Up to 99% nih.govrsc.org |
| Cinchona Alkaloids | Cinchona-derived catalyst | Conjugate addition of α-fluoroketoesters | Excellent enantioselectivity rsc.orgnih.gov |
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry emphasizes not only the efficiency of a reaction but also its environmental impact. This has spurred the development of advanced techniques that reduce waste, energy consumption, and the use of hazardous materials.
Microwave-assisted organic synthesis (MAOS) is another technique aligned with the principles of green chemistry. Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. This is due to efficient and direct heating of the reaction mixture. The Ullmann reaction, a classic method for forming biaryl linkages that can be used to synthesize the biphenyl core, traditionally requires high temperatures and long reaction times. rsc.org The application of microwave heating can make such coupling reactions more efficient and practical. Similarly, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a cornerstone for biphenyl synthesis, can also benefit from microwave assistance, leading to faster and cleaner conversions. rsc.org
| Technique | Principle | Advantages | Potential Application |
| One-Pot Synthesis | Multiple sequential reactions in a single reactor. | Reduced waste, time, and purification steps; higher overall yield. | Combination of β-keto ester formation and subsequent asymmetric functionalization. |
| Microwave-Assisted Synthesis | Use of microwave radiation for rapid, efficient heating. | Drastically reduced reaction times, improved yields, cleaner reactions. | Acceleration of cross-coupling reactions (e.g., Suzuki, Ullmann) to form the biphenyl scaffold. rsc.org |
Reactivity and Chemical Transformations of Methyl 3 Biphenyl 4 Yl 3 Oxopropanoate
Reactions Involving the β-Keto Ester Functional Group
The β-keto ester moiety in Methyl 3-biphenyl-4-yl-3-oxopropanoate is the hub of its reactivity, featuring a ketone, an ester, and an active methylene (B1212753) group. This combination of functional groups allows for a diverse range of chemical reactions.
Keto-Enol Tautomerism and Enolate Reactivity
Like other 1,3-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. missouri.eduresearchgate.net The enol form is stabilized by intramolecular hydrogen bonding, and the position of the equilibrium is sensitive to the solvent environment. missouri.eduresearchgate.net In polar solvents, the more polar keto form tends to be favored, while in non-polar solvents, the enol form, stabilized by internal hydrogen bonding, can be more prevalent. nih.gov
The presence of acidic α-protons at the methylene position (C-2) allows for deprotonation by a suitable base to form a resonance-stabilized enolate. This enolate is a potent nucleophile, with two reactive sites: the α-carbon and the oxygen atom. The regioselectivity of its reactions with electrophiles (C-alkylation/acylation vs. O-alkylation/acylation) can be influenced by factors such as the nature of the counter-ion, the solvent, and the electrophile itself.
Table 1: Factors Influencing Keto-Enol Equilibrium
| Factor | Influence on Equilibrium | Rationale |
|---|---|---|
| Solvent Polarity | Polar solvents favor the keto form; non-polar solvents favor the enol form. | The more polar keto tautomer is better solvated by polar solvents. missouri.edu |
| Hydrogen Bonding | Intramolecular H-bonding stabilizes the enol form. | A quasi-aromatic six-membered ring is formed. |
| Temperature | Can shift the equilibrium depending on the thermodynamics of the system. | The specific effect is system-dependent. |
Condensation Reactions with Nucleophiles (e.g., Knoevenagel Condensation, Reactions with Amidines)
The active methylene group of this compound is a key participant in condensation reactions. In the Knoevenagel condensation , it reacts with aldehydes and ketones in the presence of a basic catalyst to form α,β-unsaturated compounds. nih.govresearchgate.netresearchgate.netscielo.br For instance, condensation with an aromatic aldehyde would yield a substituted acrylate (B77674) derivative. The reaction typically proceeds via the formation of an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the final product.
The β-keto ester functionality is also a crucial precursor for the synthesis of pyrimidine (B1678525) derivatives through reactions with amidines . rsc.orgresearchgate.netmdpi.com The reaction involves the initial condensation of the amidine with the ketone carbonyl, followed by cyclization with the ester group to form the pyrimidine ring. This transformation is a powerful tool for the construction of this important heterocyclic core.
Reduction Chemistry of the Carbonyl Moiety (e.g., Catalytic Hydrogenation, Hydride Reductions)
The ketone carbonyl group in this compound can be selectively reduced to a hydroxyl group. Catalytic hydrogenation , often employing catalysts like palladium on carbon (Pd/C), is an effective method for this transformation. organic-chemistry.orgnih.govtue.nlnih.govmdpi.com The reaction conditions can be tuned to achieve chemoselectivity, preserving the ester and aromatic functionalities.
Alternatively, hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) can be used. ecochem.com.coreddit.comnih.gov While NaBH₄ is generally selective for ketones and aldehydes over esters, the reaction conditions (e.g., solvent, temperature, additives) can be optimized to ensure the selective reduction of the keto group. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the ketone and the ester groups.
Table 2: Comparison of Reduction Methods for the Carbonyl Moiety
| Method | Reagent/Catalyst | Typical Product | Selectivity |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Secondary alcohol | Can be highly selective for the keto group. nih.govmdpi.com |
| Hydride Reduction | NaBH₄ | Secondary alcohol | Generally selective for ketones over esters. ecochem.com.coreddit.com |
| Hydride Reduction | LiAlH₄ | Diol | Reduces both ketone and ester. |
Alkylation and Acylation Reactions at the Active Methylene Position
The enolate derived from this compound readily undergoes C-alkylation and C-acylation. In alkylation reactions , the enolate is treated with an alkyl halide to introduce an alkyl group at the C-2 position. The choice of base and reaction conditions is crucial to control for side reactions such as O-alkylation and dialkylation.
Acylation at the active methylene position can be achieved using acylating agents like acyl chlorides or anhydrides. researchgate.netchemguide.co.uk This reaction introduces an additional acyl group, leading to the formation of a β-tricarbonyl compound, which can be a valuable intermediate for further synthetic transformations.
Intramolecular and Intermolecular Cyclization Reactions for Heterocyclic Scaffolds
This compound is an excellent starting material for the synthesis of a variety of heterocyclic compounds through cyclization reactions.
Pyrazoles: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives leads to the formation of pyrazole (B372694) rings. nih.govchim.itresearchgate.netmdpi.comdergipark.org.tr The reaction proceeds through the initial formation of a hydrazone at the ketone carbonyl, followed by intramolecular cyclization and dehydration.
Isoxazoles: Condensation with hydroxylamine (B1172632) (NH₂OH) yields isoxazole (B147169) derivatives. nih.gov The mechanism is analogous to pyrazole formation, involving oxime formation and subsequent cyclization.
Dihydropyridines: The Hantzsch dihydropyridine (B1217469) synthesis offers a route to dihydropyridine derivatives. nih.govmdpi.comnih.govwjpmr.comacgpubs.org This multicomponent reaction would involve the condensation of an aldehyde, ammonia, and two equivalents of a β-dicarbonyl compound, one of which could be this compound.
Transformations of the Biphenyl (B1667301) Aromatic System
The biphenyl moiety of the molecule can also undergo chemical transformations, primarily through electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are influenced by the existing substituent, the 3-methoxycarbonyl-1-oxopropyl group. This group is deactivating and meta-directing for the phenyl ring to which it is attached. Consequently, electrophilic substitution, such as nitration or halogenation, would be expected to occur on the terminal, unsubstituted phenyl ring, primarily at the ortho and para positions relative to the point of attachment to the other ring. Further functionalization, such as through Suzuki coupling reactions, could be performed if a halo-substituent is introduced onto the biphenyl system. nih.gov
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. wikipedia.org In this compound, the two phenyl rings exhibit different reactivities. The ring directly attached to the carbonyl group (Ring A) is deactivated due to the electron-withdrawing nature of the acyl group. Conversely, the terminal phenyl ring (Ring B) is activated by the presence of Ring A, which acts as an ortho, para-directing substituent. pearson.com
Consequently, electrophilic attack will preferentially occur on the more electron-rich terminal ring (Ring B) at the positions ortho (2' and 6') and para (4') to the C1'-C4 bond. pearson.comyoutube.com The steric hindrance at the ortho positions often leads to the para-substituted product being the major isomer.
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂).
Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) introduces a halogen atom. wikipedia.org
Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. masterorganicchemistry.com
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Methyl 3-(4'-nitro-[1,1'-biphenyl]-4-yl)-3-oxopropanoate |
| Bromination | Br₂, FeBr₃ | Methyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-oxopropanoate |
| Acylation | CH₃COCl, AlCl₃ | Methyl 3-(4'-acetyl-[1,1'-biphenyl]-4-yl)-3-oxopropanoate |
Further Cross-Coupling Reactions for Peripheral Functionalization
The biphenyl core of this compound can be further elaborated through cross-coupling reactions, a powerful method for forming carbon-carbon bonds. nih.gov This typically requires prior functionalization of the biphenyl unit, for instance, by introducing a halide (e.g., bromine) via electrophilic aromatic substitution as described above. The resulting aryl halide can then serve as a substrate in various palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a widely used method for this purpose, involving the reaction of an organoboron reagent (like a boronic acid or ester) with an organic halide. libretexts.orgnih.gov This reaction offers mild conditions and high functional group tolerance. acs.org By first brominating the terminal phenyl ring at the 4'-position, subsequent Suzuki-Miyaura coupling can introduce a wide variety of substituents.
Synthetic Strategy for Peripheral Functionalization:
Halogenation: Introduction of a bromine atom at the 4'-position of the terminal phenyl ring via EAS.
Suzuki-Miyaura Coupling: Reaction of the resulting aryl bromide with a suitable boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base.
| Boronic Acid Coupling Partner (R-B(OH)₂) | Resulting 4'-Substituent (R) | Potential Product Name |
|---|---|---|
| Phenylboronic acid | -Phenyl | Methyl 3-oxo-3-([1,1':4',1''-terphenyl]-4-yl)propanoate |
| 4-Methoxyphenylboronic acid | -C₆H₄-OCH₃ | Methyl 3-(4'-(4-methoxyphenyl)-[1,1'-biphenyl]-4-yl)-3-oxopropanoate |
| Vinylboronic acid | -CH=CH₂ | Methyl 3-oxo-3-(4'-vinyl-[1,1'-biphenyl]-4-yl)propanoate |
Derivatization of the Ester Moiety (e.g., Hydrolysis, Transesterification, Amidation)
The methyl ester group of the β-keto ester moiety is susceptible to various nucleophilic acyl substitution reactions. These transformations allow for the synthesis of a range of derivatives with modified properties.
Hydrolysis: The ester can be hydrolyzed to the corresponding β-keto carboxylic acid under either acidic or basic conditions. asianpubs.org The resulting β-keto acids are, however, often unstable and prone to decarboxylation upon heating to yield a ketone. pearson.com
Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol, typically in the presence of an acid or base catalyst. rsc.orgnih.gov This is a valuable method for modifying the ester group without affecting other parts of the molecule. benthamdirect.com A variety of catalysts, including boronic acids and enzymes, have been developed for this transformation. bohrium.com
Amidation: Direct reaction of the ester with an amine to form an amide is generally challenging and often requires high temperatures or specialized catalysts, such as those based on iron(III) chloride or nickel. mdpi.commdpi.com The reaction involves the displacement of the methoxy (B1213986) group by an amine.
| Transformation | Reagents | Product Type |
|---|---|---|
| Hydrolysis | H₃O⁺ or NaOH(aq), then H₃O⁺ | β-Keto carboxylic acid |
| Transesterification | R'OH, Acid or Base Catalyst | β-Keto ester (with -OR' group) |
| Amidation | R'R''NH, Catalyst (e.g., Ni, FeCl₃) | β-Keto amide |
Mechanistic Investigations of Key Transformations
Elucidation of Reaction Pathways and Intermediates
The mechanisms of the principal transformations involving this compound are well-established in organic chemistry.
Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step pathway. masterorganicchemistry.com First, the π-system of the aromatic ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org In the second step, a base removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the substituted product. masterorganicchemistry.com The preference for substitution at the ortho and para positions of the terminal ring is due to the ability of the adjacent phenyl ring to participate in stabilizing the positive charge of the sigma complex through resonance. pearson.com
Suzuki-Miyaura Cross-Coupling: This reaction follows a catalytic cycle involving a palladium catalyst. libretexts.org The cycle comprises three main steps: nih.govresearchgate.net
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) species.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst. libretexts.org
Kinetic and Thermodynamic Studies for Reaction Optimization
While specific kinetic and thermodynamic data for reactions of this compound are not extensively documented, general principles for optimizing the described transformations are applicable.
Kinetic vs. Thermodynamic Control: In many reactions, especially electrophilic aromatic substitution, a competition exists between the kinetic and thermodynamic products. wikipedia.org The kinetic product is formed fastest (lower activation energy), while the thermodynamic product is the most stable. libretexts.org Reaction conditions such as temperature can be adjusted to favor one over the other. pressbooks.pub For EAS on biphenyl systems, lower temperatures may favor the ortho-isomer (kinetic product), whereas higher temperatures can allow for equilibration to the more stable, less sterically hindered para-isomer (thermodynamic product). wikipedia.orgacs.org
Optimization of Cross-Coupling Reactions: The efficiency of Suzuki-Miyaura coupling is highly dependent on several factors that can be optimized. numberanalytics.com
Ligand: The choice of phosphine (B1218219) ligand is critical. Electron-rich and sterically bulky ligands (e.g., Buchwald-type biarylphosphines) generally accelerate the oxidative addition and reductive elimination steps. nih.govreddit.com
Base: The base plays a crucial role in the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly alter reaction rates and even shift the rate-determining step of the catalytic cycle. acs.org
Solvent: The solvent system (e.g., toluene, dioxane, THF, often with water) influences the solubility of reagents and the stability of intermediates.
Temperature: Higher temperatures generally increase reaction rates but can also lead to side reactions like deboronation of the boronic acid. acs.org
| Reaction Type | Factor | Influence on Optimization |
|---|---|---|
| Electrophilic Aromatic Substitution | Temperature | Can control kinetic (ortho) vs. thermodynamic (para) product distribution. |
| Catalyst | Choice and concentration of Lewis acid affect reaction rate and selectivity. | |
| Suzuki-Miyaura Cross-Coupling | Ligand | Bulky, electron-rich ligands often improve catalytic activity and scope. numberanalytics.com |
| Base | Affects the rate of transmetalation; choice is crucial for efficiency. acs.org | |
| Solvent | Impacts solubility and reaction kinetics. | |
| Temperature | Balances reaction rate against potential catalyst decomposition or side reactions. |
Synthetic Utility and Applications of Methyl 3 Biphenyl 4 Yl 3 Oxopropanoate As a Building Block
Precursor in Complex Organic Synthesis
The reactivity of the keto and ester functional groups, along with the methylene (B1212753) group flanked by them, allows for a wide range of chemical modifications, making Methyl 3-biphenyl-4-yl-3-oxopropanoate a key starting material for the synthesis of intricate organic structures.
The bifunctional nature of this compound makes it an ideal candidate for the construction of heterocyclic scaffolds, which are central to many biologically active compounds. The 1,3-dicarbonyl motif can readily undergo condensation reactions with various dinucleophiles to form five- and six-membered rings.
One of the most common applications of β-keto esters is in the Knorr pyrazole (B372694) synthesis and related reactions. beilstein-journals.org By reacting this compound with hydrazine (B178648) or its derivatives, a variety of substituted pyrazoles can be synthesized. nih.govmdpi.comresearchgate.net This reaction proceeds through the condensation of the hydrazine with the two carbonyl groups of the β-keto ester, followed by cyclization and dehydration. The resulting pyrazole ring is a key component in many pharmaceutical agents. scispace.comresearchgate.net
Similarly, the reaction of this compound with amidines, ureas, or thioureas provides access to pyrimidine (B1678525) derivatives. bu.edu.egekb.egresearchgate.net This condensation reaction is a fundamental method for the synthesis of the pyrimidine core, which is found in a vast array of biologically important molecules, including nucleobases and various drugs. nih.govresearchgate.net
The following table summarizes the potential heterocyclic scaffolds that can be synthesized from this compound.
| Reactant | Resulting Heterocyclic Scaffold | Significance of Scaffold |
| Hydrazine/Substituted Hydrazines | Pyrazole | Found in pharmaceuticals (e.g., anti-inflammatory, anticancer agents) scispace.comresearchgate.net |
| Urea (B33335)/Thiourea/Guanidine (B92328) | Pyrimidine | Core of nucleobases, various therapeutic agents nih.govresearchgate.net |
Beyond the direct synthesis of heterocyclic cores, this compound serves as a versatile intermediate that can be elaborated into a wide range of functionally diverse molecules. The active methylene group can be readily alkylated or acylated, introducing additional functional groups and complexity to the molecule. Furthermore, the ketone and ester functionalities can be selectively modified. For instance, reduction of the ketone or ester, or their conversion to other functional groups, opens up pathways to a multitude of molecular architectures. These transformations are crucial for generating libraries of compounds for drug discovery and other applications.
The inherent functionality of this compound allows for the straightforward synthesis of polyfunctionalized compounds. The biphenyl (B1667301) group provides a rigid aromatic core that can be further substituted, while the β-keto ester moiety offers multiple reaction sites. This combination enables the introduction of various substituents at specific positions, leading to molecules with tailored electronic and steric properties. Such polyfunctionalized compounds are of interest in medicinal chemistry for optimizing drug-receptor interactions and in materials science for fine-tuning material properties.
Contribution to Materials Science and Engineering
The biphenyl unit within this compound is a key structural motif in the design of advanced materials, particularly in the fields of liquid crystals and polymers.
The rigid, calamitic (rod-like) shape of the biphenyl group is a common feature in molecules that exhibit liquid crystalline phases (mesophases). bu.edu.egresearchgate.netnsf.gov These materials possess properties of both liquids and solids, making them essential components in display technologies and other optoelectronic devices. By incorporating the biphenyl unit from this compound into larger molecules, it is possible to design new liquid crystalline materials. scispace.comresearchgate.netmdpi.com
The following table provides examples of how the structural features of biphenyl-containing molecules can influence their liquid crystalline properties.
| Structural Feature | Influence on Liquid Crystalline Properties |
| Rigid Biphenyl Core | Promotes the formation of ordered mesophases scispace.comresearchgate.net |
| Flexible Terminal Chains | Affects the melting point and the type of mesophase observed mdpi.com |
| Polar Substituents | Can influence the dielectric anisotropy, a key parameter for display applications |
The biphenyl moiety is also a valuable component in the backbone of high-performance polymers, imparting thermal stability, mechanical strength, and desirable optical properties. rsc.org this compound can be envisioned as a precursor to monomers suitable for polymerization reactions. For example, the ester and keto groups could be modified to introduce polymerizable functionalities, such as hydroxyl, amino, or vinyl groups. Subsequent polymerization of these biphenyl-containing monomers could lead to polyesters, polyamides, or vinyl polymers with tailored properties. google.com
The incorporation of the rigid biphenyl unit into a polymer chain can significantly increase the glass transition temperature (Tg) and enhance the thermal stability of the resulting material. These properties are highly sought after for applications in electronics, aerospace, and other demanding environments. Furthermore, the biphenyl group can influence the polymer's solubility and processing characteristics.
Components in Optoelectronic and Functionalized Surfaces
The biphenyl moiety within this compound suggests its potential as a foundational component in the development of materials for optoelectronic applications. Biphenyl derivatives are noted for their rigid structure and conjugated π-system, which are desirable characteristics for charge-transporting materials. elsevierpure.comroyalsocietypublishing.org These properties are crucial in the fabrication of organic light-emitting diodes (OLEDs), where such molecules can serve as the host matrix for phosphorescent dopants or as hole-transporting materials. acs.org
The incorporation of a biphenyl core into organic semiconductors can enhance thermal stability and influence charge-carrier mobility. royalsocietypublishing.org For instance, novel hole-transporting materials based on di- and tetra-substituted biphenyl derivatives have demonstrated improved thermal properties and, in some cases, excellent luminance and power efficiencies in OLED devices. elsevierpure.com While specific studies on this compound in this context are not prevalent, its structure is analogous to precursors used in the synthesis of more complex biphenyl-based materials for optoelectronics. The ester and ketone functionalities offer sites for further chemical modification, allowing for the tuning of electronic properties and the attachment of other functional groups to create tailored materials for functionalized surfaces and advanced electronic devices.
Below is a table summarizing the properties of biphenyl derivatives in optoelectronic applications, which highlights the potential utility of this compound as a building block in this field.
| Property | Relevance in Optoelectronics | Reference |
| High Thermal Stability | Essential for device longevity and performance under operational stress. | elsevierpure.com |
| Charge-Carrier Mobility | Dictates the efficiency of charge transport within the organic semiconductor layers. | royalsocietypublishing.org |
| Wide Bandgap | Allows for the hosting of high-energy emitters, crucial for blue OLEDs. | acs.org |
| Tunable Energy Levels | The HOMO and LUMO energy levels can be modified through chemical synthesis to optimize charge injection and transport. | acs.org |
Chiral Building Blocks in Asymmetric Synthesis
This compound serves as a prochiral substrate in asymmetric synthesis, primarily due to the presence of a β-keto ester functionality. This structural feature allows for the stereoselective introduction of new chiral centers, making it a valuable precursor for the synthesis of enantiomerically enriched compounds.
Formation of Chiral Centers for Stereocontrolled Syntheses
The ketone group in this compound is a key functional handle for the creation of a chiral center. The most common and well-established method for this transformation is the asymmetric reduction of the ketone to a secondary alcohol. This reaction, when carried out with a chiral catalyst or reagent, can proceed with high enantioselectivity, yielding the corresponding chiral β-hydroxy ester.
Asymmetric hydrogenation and transfer hydrogenation are powerful techniques for the enantioselective reduction of β-keto esters. wikipedia.orgpsu.edu Catalysts based on ruthenium complexed with chiral ligands, such as BINAP, are known to be highly effective for this purpose. psu.edu The general transformation is depicted below:
The resulting chiral β-hydroxy ester is a versatile intermediate that can be used in the synthesis of a wide range of more complex chiral molecules. The biphenyl group also imparts specific steric and electronic properties that can influence the stereochemical outcome of these reactions.
The following table presents examples of catalyst systems commonly used for the asymmetric reduction of β-keto esters, which are applicable to this compound.
| Catalyst System | Type of Reduction | Typical Enantioselectivity | Reference |
| Ru-BINAP Complexes | Asymmetric Hydrogenation | High (often >95% ee) | psu.edu |
| Noyori-Ikariya Catalysts | Asymmetric Transfer Hydrogenation | Excellent (up to 99% ee) | nih.gov |
| Chiral Oxazaborolidines | Stoichiometric or Catalytic Reduction with Boranes | High | wikipedia.org |
| Baker's Yeast | Biocatalytic Reduction | Moderate to High | researchgate.net |
Ligand Design and Chiral Catalyst Development
Beyond its role as a substrate, the β-dicarbonyl structure of this compound provides a scaffold for the synthesis of chiral ligands. The active methylene group situated between the two carbonyls can be functionalized, and the carbonyl groups themselves can act as coordination sites for metal centers.
While direct examples of ligand synthesis from this compound are not extensively documented, the general principles of ligand design using β-keto esters are well-established. For instance, condensation of the β-keto ester with a chiral amine or diamine can lead to the formation of chiral β-enaminone or bis(β-enaminone) ligands. These ligands can then be complexed with various transition metals to generate chiral catalysts for a range of asymmetric transformations.
The biphenyl unit in such ligands would provide steric bulk and a rigid backbone, which are often crucial for achieving high levels of stereocontrol in catalytic reactions. The development of new chiral ligands is a cornerstone of asymmetric catalysis, and versatile building blocks like this compound offer a platform for creating novel ligand architectures.
Spectroscopic and Advanced Analytical Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of Methyl 3-biphenyl-4-yl-3-oxopropanoate, offering detailed insights into the hydrogen and carbon environments within the molecule.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the biphenyl (B1667301) group, the methylene (B1212753) protons of the propanoate chain, and the methyl ester protons. The aromatic region typically displays complex multiplets due to the coupling between adjacent protons on the two phenyl rings. The protons on the phenyl ring attached to the carbonyl group are generally shifted downfield compared to those on the terminal phenyl ring. The methylene protons appear as a singlet, and the methyl ester protons also present as a sharp singlet, typically in the upfield region of the spectrum.
¹³C NMR spectroscopy complements the proton data by providing a count of the unique carbon atoms in the molecule. The spectrum for this compound will show distinct signals for the carbonyl carbons (ketone and ester), the aromatic carbons of the biphenyl system, the methylene carbon, and the methoxy (B1213986) carbon of the ester. The carbonyl carbons are the most deshielded and appear furthest downfield.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. COSY spectra reveal proton-proton coupling networks, helping to assign specific protons within the biphenyl spin systems. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal. These advanced techniques are crucial for confirming the precise atomic connectivity and finalizing the structural assignment.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.05 - 7.95 | Multiplet | 2H | Aromatic Protons (Biphenyl) |
| 7.75 - 7.65 | Multiplet | 2H | Aromatic Protons (Biphenyl) |
| 7.50 - 7.35 | Multiplet | 5H | Aromatic Protons (Biphenyl) |
| 4.00 | Singlet | 2H | Methylene Protons (-CH₂-) |
| 3.75 | Singlet | 3H | Methyl Ester Protons (-OCH₃) |
Note: Data are representative and may vary based on solvent and instrument frequency.
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 192.5 | Ketone Carbonyl (C=O) |
| 168.0 | Ester Carbonyl (C=O) |
| 146.0 - 127.0 | Aromatic Carbons (Biphenyl) |
| 52.5 | Methyl Ester Carbon (-OCH₃) |
| 46.0 | Methylene Carbon (-CH₂-) |
Note: Data are representative and may vary based on solvent and instrument frequency.
Mass Spectrometry Techniques (ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. This allows for the straightforward determination of the molecular weight.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule with great confidence. The exact mass of this compound (C₁₆H₁₄O₃) is 254.0943 Da. HRMS analysis would confirm this mass to within a few parts per million (ppm), providing strong evidence for the compound's elemental composition and ruling out other potential formulas.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide structural information. The fragmentation of this compound would likely involve characteristic losses, such as the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), and cleavage at the C-C bond between the carbonyls, leading to fragments corresponding to the biphenylcarbonyl cation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The IR spectrum provides characteristic absorption bands that confirm the presence of key structural features.
The most prominent peaks in the IR spectrum of this compound include:
A strong absorption band for the ester carbonyl (C=O) stretching vibration, typically found around 1740-1750 cm⁻¹.
Another strong absorption for the ketone carbonyl (C=O) stretching vibration, usually appearing around 1685-1700 cm⁻¹. The conjugation with the biphenyl ring slightly lowers its frequency.
Absorptions corresponding to C-O stretching of the ester group, which appear in the 1250-1300 cm⁻¹ region.
Bands in the 3000-3100 cm⁻¹ range are indicative of aromatic C-H stretching.
Peaks corresponding to aromatic C=C bond stretching vibrations are observed in the 1450-1600 cm⁻¹ region.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
|---|---|---|---|
| ~1745 | Strong | C=O Stretch | Ester |
| ~1690 | Strong | C=O Stretch | Ketone |
| ~1600, ~1485 | Medium | C=C Stretch | Aromatic Ring |
| ~1280 | Strong | C-O Stretch | Ester |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this method can provide definitive proof of its structure.
Chromatographic Techniques (HPLC, GC) for Purity and Enantiomeric Excess Evaluation
Chromatographic methods are fundamental for assessing the purity of synthesized this compound and for separating it from starting materials, byproducts, or other impurities.
High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a standard method for determining the purity of the compound. A sample is passed through a column (e.g., C18), and its purity is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is also suitable for purity analysis, given the compound's likely volatility under GC conditions. GC can effectively separate the target compound from other volatile components in a reaction mixture.
As this compound is a β-keto ester, it is a common precursor in asymmetric synthesis to produce chiral molecules. If the compound is used in a reaction to generate a chiral derivative, chiral HPLC or chiral GC would be essential for determining the enantiomeric excess (e.e.) of the product. These techniques use a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of Methyl 3-biphenyl-4-yl-3-oxopropanoate. These calculations provide a detailed picture of the molecule's structure, electronic landscape, and potential reactivity.
Computational studies on similar biphenyl (B1667301) systems have shown that the equilibrium conformation is typically non-planar, with a dihedral angle between the two phenyl rings that minimizes steric repulsion between the ortho-hydrogens. researchgate.net For this compound, the bulky keto-ester substituent would also influence this angle.
Furthermore, the keto-ester portion of the molecule can exist in keto-enol tautomeric forms. DFT calculations are commonly used to determine the relative stabilities of these tautomers. For β-keto esters, the keto form is generally more stable, but the presence of different substituents and solvent effects can influence the equilibrium. nih.gov Conformational analysis would also involve studying the rotation around the various single bonds in the propanoate chain to identify the lowest energy conformer.
The electronic properties of a molecule are key to understanding its reactivity. DFT calculations are frequently employed to determine several important electronic descriptors.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO is associated with its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net For this compound, the conjugated π-system of the biphenyl group is expected to significantly influence the energies of these frontier orbitals.
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. nih.gov It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen atoms of the carbonyl and ester groups are expected to be the most electron-rich sites, appearing as red or yellow on an MEP map, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and regions around the carbonyl carbon would be electron-deficient (blue regions), indicating sites for nucleophilic attack. nih.gov
Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the reactivity of the molecule. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). nih.gov These parameters are valuable for comparing the reactivity of different molecules and for predicting their behavior in chemical reactions.
Below is an interactive table showcasing typical electronic properties that can be calculated for a molecule like this compound using DFT.
| Property | Description | Predicted Trend for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron donation. | Relatively high due to the π-conjugated biphenyl system. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron acceptance. | Relatively low, localized on the keto-ester moiety. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | Moderate; smaller than non-conjugated analogues. |
| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Moderate. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Moderate. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | High, indicating a good electrophile. |
Quantum chemical calculations can simulate various spectroscopic signatures, which can be compared with experimental data to confirm the molecular structure.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. mdpi.com These calculated frequencies correspond to the stretching and bending modes of the chemical bonds. For this compound, characteristic peaks for the C=O stretching of the ketone and ester groups, C-O stretching, and aromatic C-H and C=C stretching vibrations can be accurately predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts. mdpi.com This is achieved by calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry. These predicted spectra are invaluable for assigning the signals in experimental NMR data.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in a UV-Vis spectrum. The π-π* transitions within the biphenyl system are expected to dominate the UV-Vis spectrum of this compound.
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations are used to study the behavior of molecules over time and their interactions with other molecules.
Computational chemistry is a powerful tool for elucidating reaction mechanisms. mdpi.com For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be used to map out the entire reaction pathway. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. By mapping the potential energy surface, chemists can gain a deeper understanding of the factors that control the reaction's outcome and selectivity.
Molecular dynamics (MD) simulations can predict how molecules of this compound interact with each other and with solvent molecules. researchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their dynamic behavior over time.
MD simulations can reveal the nature of intermolecular forces, such as van der Waals interactions and electrostatic interactions, that govern the condensed-phase behavior of the compound. mdpi.com For a molecule with a significant aromatic component like this compound, π-π stacking between the biphenyl groups of adjacent molecules could be a significant interaction driving self-assembly or crystal packing. The simulations can also predict bulk properties like density and cohesive energy density. mdpi.com This information is crucial for understanding the material properties of the compound and for designing new materials with desired self-assembly characteristics.
Future Research Directions and Emerging Opportunities
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign and efficient methods for synthesizing Methyl 3-biphenyl-4-yl-3-oxopropanoate is a primary area of future research. Traditional synthesis methods, such as the Claisen condensation, are often effective but can be resource-intensive and generate significant waste. Researchers are now investigating alternative pathways that prioritize sustainability.
Key areas of focus include:
Catalytic Innovations: The use of novel catalysts, including biocatalysts and nanocatalysts, to improve reaction efficiency and selectivity under milder conditions.
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis offers benefits such as enhanced heat and mass transfer, improved safety, and easier scalability.
Green Solvents: Replacing conventional volatile organic solvents with more sustainable alternatives like ionic liquids, supercritical fluids, or water-based systems.
Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, thereby minimizing waste.
| Synthesis Approach | Potential Advantages | Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Enzyme discovery and engineering for targeted β-keto ester synthesis. |
| Flow Chemistry | Improved safety, scalability, and process control; reduced waste. | Development of dedicated microreactors and optimization of reaction parameters. |
| Mechanochemistry | Solvent-free or low-solvent reactions, reduced energy consumption. | Exploring ball-milling and other mechanical activation techniques. |
Expansion of Applications in Smart Materials and Nanotechnology
The unique biphenyl (B1667301) structure within this compound makes it an attractive building block for novel smart materials and nanotechnologies. These materials can respond to external stimuli such as light, heat, or electrical fields, opening doors to a wide array of applications.
Future research is expected to concentrate on:
Liquid Crystals: The rigid biphenyl core is a common feature in liquid crystal molecules. Tailoring the structure of this compound could lead to new liquid crystalline materials for advanced display technologies and optical sensors.
Stimuli-Responsive Polymers: Incorporating this compound into polymer chains could yield materials that change their properties in response to environmental triggers. nih.gov Such materials have potential uses in targeted drug delivery, self-healing coatings, and soft robotics. nih.gov
Nanoparticle Functionalization: The keto-ester functionality can be used to anchor the molecule to the surface of nanoparticles, modifying their properties for applications in catalysis, bio-imaging, and electronics.
Integration with Automation and Artificial Intelligence in Chemical Synthesis
Emerging opportunities in this domain include:
Retrosynthesis Prediction: AI algorithms can analyze vast chemical databases to propose novel and efficient synthetic pathways that may not be obvious to human chemists. synthiaonline.com
Reaction Optimization: Machine learning models can predict reaction outcomes and optimize conditions (e.g., temperature, catalyst loading, reaction time) to maximize yield and minimize byproducts, reducing the number of required experiments. wiley.comiscientific.org
Autonomous Laboratories: The integration of AI with robotic systems can create fully autonomous platforms for the synthesis and testing of new molecules, operating 24/7 with minimal human intervention. ijsetpub.com
| AI Application | Function | Potential Impact |
| Retrosynthesis Software (e.g., ASKCOS, Synthia™) | Proposes synthetic routes from target molecule to available starting materials. wiley.comnih.gov | Accelerates the design phase of synthesis. iscientific.org |
| Machine Learning Models | Predicts reaction yields, identifies optimal conditions, and anticipates byproducts. ijsetpub.com | Reduces experimental costs and time, improves efficiency. iscientific.org |
| Automated Synthesis Platforms | Executes chemical reactions using robotic arms and flow chemistry modules. synthiaonline.comnih.gov | Enables high-throughput synthesis and rapid prototyping of new compounds. |
Precision Synthesis of Stereoisomers for Advanced Applications
This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. The biological activity and material properties of these enantiomers can differ significantly. Therefore, the ability to selectively synthesize a single enantiomer is of paramount importance, particularly in pharmaceuticals and advanced materials.
Future research will likely focus on:
Asymmetric Catalysis: Developing new chiral catalysts (metal-based or organocatalysts) that can direct the reaction to produce one enantiomer in high excess.
Chiral Resolution: Improving techniques to separate racemic mixtures (equal amounts of both enantiomers) into their pure enantiomeric forms.
Stereoselective Analysis: Advancing analytical methods to accurately determine the enantiomeric purity of the synthesized compound.
The synthesis of enantiomerically pure compounds is crucial, as seen in drugs like Flurbiprofen, where different enantiomers exhibit distinct pharmacological effects. mdpi.com
Computational Design for Targeted Material Properties and Reactivity
Computational chemistry and molecular modeling are becoming indispensable tools for predicting the properties and reactivity of molecules before they are ever synthesized in a lab. By simulating the behavior of this compound and its derivatives at the atomic level, researchers can intelligently design new materials with specific, desirable characteristics.
Key areas for future computational research include:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to predict electronic properties, reactivity, and spectral characteristics.
Molecular Dynamics (MD) Simulations: Simulating the movement and interaction of molecules over time to understand bulk material properties, such as viscosity, thermal stability, and phase behavior.
In Silico Screening: Creating virtual libraries of derivatives and using computational tools to screen them for desired properties, such as liquid crystalline behavior or binding affinity to a biological target, thereby prioritizing the most promising candidates for synthesis.
This computational-first approach accelerates the material discovery cycle, saving significant time and resources compared to traditional trial-and-error experimentation.
Q & A
Q. How is Methyl 3-biphenyl-4-yl-3-oxopropanoate structurally characterized in academic research?
Methodological Answer: Structural characterization typically employs spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, aromatic protons) and confirm regiochemistry.
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions. For example, similar biphenyl derivatives were analyzed using SHELX programs for refinement .
- Mass Spectrometry : Confirms molecular weight (C₁₆H₁₄O₃, MW 254.28) via high-resolution MS.
Q. What synthetic methodologies are reported for β-keto esters like this compound?
Methodological Answer: Common routes include:
- Multicomponent Reactions : Meldrum’s acid, aldehydes, and ketones under reflux in methanol with Et₃N catalysis, as demonstrated for analogous chromenone derivatives .
- Claisen Condensation : Reaction of methyl acetate derivatives with biphenyl carbonyl compounds under basic conditions.
- Cross-Coupling : Suzuki-Miyaura coupling for biphenyl moiety introduction, followed by keto-ester formation .
Q. What functional groups dominate the reactivity of this compound?
Methodological Answer: Key groups include:
- β-Keto Ester : Prone to keto-enol tautomerism, nucleophilic attacks, and cyclization. Reactivity is comparable to ethyl 3-oxopropanoate derivatives .
- Biphenyl System : Participates in π-π stacking (observed in crystallography ) and electrophilic substitution.
Advanced Research Questions
Q. How can contradictions in NMR data during structural elucidation be resolved?
Methodological Answer: Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. Strategies:
Q. What computational approaches predict the reactivity of the β-keto ester moiety?
Methodological Answer:
- DFT/Molecular Orbital Analysis : Calculates frontier orbitals to predict nucleophilic/electrophilic sites. For example, the LUMO of β-keto esters highlights carbonyl reactivity .
- MD Simulations : Model solvation effects on tautomer stability.
- Docking Studies : Assess interactions with biological targets (e.g., enzymes) for drug design applications .
Q. How can reaction conditions be optimized for higher yields in synthesis?
Methodological Answer: Key parameters:
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Methodological Answer:
- Polymorphism : Biphenyl flexibility may lead to multiple crystal forms. Slow evaporation from DMSO/EtOH mixtures promotes single-crystal growth .
- Disorder Mitigation : SHELXD software aids in modeling disordered aromatic rings .
- Twinned Data Handling : SHELXPRO refines high-symmetry space groups for accurate structure resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
